Solvolysis Rate Relative to Bridgehead Homologs: 1‑Bromobicyclo[2.2.1]heptane Is the Least Reactive in the Series
In 80% aqueous ethanol at 25 °C, the relative solvolysis rates of three bridgehead bromides demonstrate the extreme unreactivity of 1‑bromobicyclo[2.2.1]heptane. When the rate for 1‑bromobicyclo[2.2.1]heptane is set to 1, the rate for 1‑bromobicyclo[2.2.2]octane is approximately 3 × 10⁴ and that for 1‑bromoadamantane approaches 10⁹ [1]. Thus, 1‑bromobicyclo[2.2.1]heptane is over four orders of magnitude less reactive than its nearest bridgehead homolog and nine orders of magnitude less reactive than the adamantyl analog. This ranking reflects the increasing ability of the larger bicyclic frameworks to accommodate the planar geometry of the incipient carbocation, illustrating the quantitative gradation of Bredt’s rule.
| Evidence Dimension | Relative solvolysis rate in 80% ethanol at 25 °C |
|---|---|
| Target Compound Data | 1 (reference) |
| Comparator Or Baseline | 1‑Bromobicyclo[2.2.2]octane: ~3.2 × 10⁴; 1‑Bromoadamantane: ~1 × 10⁹ |
| Quantified Difference | 1‑Bromobicyclo[2.2.1]heptane is ≥10⁴‑fold slower than 1‑bromobicyclo[2.2.2]octane and ≥10⁹‑fold slower than 1‑bromoadamantane |
| Conditions | 80% (v/v) aqueous ethanol, 25 °C, conductometric monitoring; data compiled in Carey & Sundberg (2007) and original solvolysis literature. |
Why This Matters
For a researcher requiring an inert bridgehead control or a synthetic handle that survives solvolytic conditions, only 1‑bromobicyclo[2.2.1]heptane guarantees this extreme level of kinetic stability, whereas the [2.2.2] or adamantyl analogs will react relatively rapidly.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007; p. 435 (Figure showing relative solvolysis rates). View Source
